![molecular formula C16H11N2OP B14024606 8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide](/img/structure/B14024606.png)
8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide is a complex organic compound characterized by its unique tricyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide typically involves multi-step organic reactions. One common method includes the reaction of aromatic amines with phosphorus oxychloride under controlled conditions to form the desired tricyclic structure . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis may also be employed to enhance production efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: A structurally similar compound with different functional groups and properties.
5,11-Bis(4-fluorophenyl)-8-oxo-8-phenyl-5λ5,11λ5-diaza-8λ5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium) ditrifluoromethanesulfonate: Another related compound used in pharmaceutical testing.
Uniqueness
8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide is unique due to its specific tricyclic structure and the presence of both diaza and phosphatricyclic elements. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C16H11N2OP |
|---|---|
Molekulargewicht |
278.24 g/mol |
IUPAC-Name |
8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide |
InChI |
InChI=1S/C16H11N2OP/c19-20(12-4-2-1-3-5-12)15-10-17-8-6-13(15)14-7-9-18-11-16(14)20/h1-11H |
InChI-Schlüssel |
UMTJPYRXJSOCPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2(=O)C3=C(C=CN=C3)C4=C2C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)
![Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)

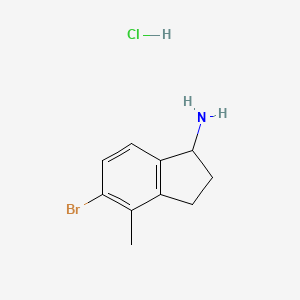

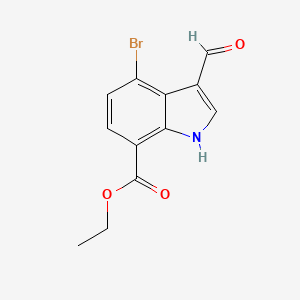
![benzenesulfonate;5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B14024538.png)

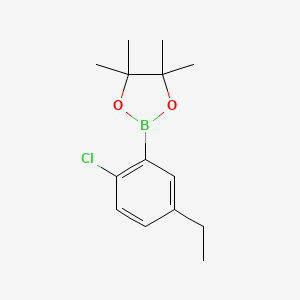

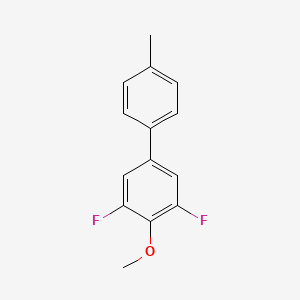
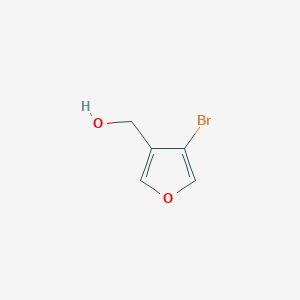

![(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione](/img/structure/B14024579.png)
